molecular formula C15H13F3N4O2S B2924307 N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1788843-80-0

N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2924307
CAS No.: 1788843-80-0
M. Wt: 370.35
InChI Key: LEBAOMLQHDDKGE-UHFFFAOYSA-N
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Description

N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a sulfonamide derivative featuring a pyrazolo[1,5-a]pyrimidine core. The compound is characterized by a methyl group at position 2 of the pyrazolopyrimidine ring and a methanesulfonamide moiety at position 6, linked to a 4-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O2S/c1-10-6-14-19-7-13(8-22(14)20-10)21-25(23,24)9-11-2-4-12(5-3-11)15(16,17)18/h2-8,21H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBAOMLQHDDKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Chemical Reactions Analysis

N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The pathways involved in these interactions are often related to signal transduction and cellular metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The target compound belongs to the pyrazolo[1,5-a]pyrimidine class, distinct from structurally related [1,2,4]triazolo[1,5-a]pyrimidine derivatives (e.g., compounds 8a, 8b, and 8f) . Key differences include:

    Core Heterocycle: Pyrazolo[1,5-a]pyrimidine vs. triazolo[1,5-a]pyrimidine. Substituents: The target compound features a methanesulfonamide group, whereas triazolo derivatives often incorporate benzenesulfonamide with varied substituents (e.g., fluoro, methoxy, tetrahydrofurfuryl) .

Data Tables of Comparative Analysis

Compound NameCore StructureKey SubstituentsBiological ActivityYieldReferences
Target CompoundPyrazolo[1,5-a]pyrimidine2-methyl, 6-(1-[4-(trifluoromethyl)phenyl]methanesulfonamide)Not reported--
8fTriazolo[1,5-a]pyrimidine5,7-dimethyl, 2-(tetrahydrofurfurylmethoxy)-6-(trifluoromethyl)benzenesulfonamideHerbicidal85.9%
8aTriazolo[1,5-a]pyrimidine5,7-dimethoxy, 2-fluoro-6-(trifluoromethyl)benzenesulfonamideHerbicidal-
8bTriazolo[1,5-a]pyrimidine5,7-dimethyl, 2-fluoro-6-(trifluoromethyl)benzenesulfonamideHerbicidal-
DerivativesTriazolo[1,5-a]pyrimidineOxygen-containing substituents, chiral centersHerbicidal/fungicidal-

Research Findings and Insights

    Substituent Impact: Bulky groups (e.g., tetrahydrofurfuryl in 8f) enhance herbicidal activity by improving target binding . The target compound’s trifluoromethylphenyl group may similarly optimize interactions with biological targets. Synthetic Efficiency: Yields for triazolo derivatives exceed 85% in optimized reactions , whereas related pyrazolo intermediates achieve ~50% yields under comparable conditions .

Biological Activity

N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and kinase inhibition. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C14H13F3N4O2S
  • Molecular Weight : 358.34 g/mol
  • CAS Number : 739364-95-5

The biological activity of this compound primarily involves its role as a kinase inhibitor. Kinases are critical in various signaling pathways associated with cell growth and proliferation, making them key targets in cancer therapy.

Inhibition Profiles

Research indicates that this compound exhibits selective inhibition against several kinases involved in cancer pathways:

  • ALK5 (TGF-β type I receptor kinase) : IC50 values range from 7.68 nM to 13.70 nM.
  • p38α MAP kinase : IC50 values between 1240 nM and 3370 nM.

These values suggest a potent inhibitory effect on ALK5, which is crucial for TGF-β signaling implicated in tumor progression and fibrosis .

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines:

Cell Line IC50 (µM) Reference
PC35
K5625
HeLa5
A5495

These findings suggest that the compound can induce cytotoxic effects in multiple cancer types at relatively low concentrations.

Anti-inflammatory Properties

In addition to its anticancer effects, the compound has shown promise in anti-inflammatory assays. The inhibition of pro-inflammatory cytokines was evaluated using standard assays, indicating a potential role in managing inflammation-related diseases .

Case Studies and Research Findings

A notable study focused on the synthesis and evaluation of this compound highlighted its efficacy as a therapeutic agent. The study involved:

  • Synthesis : The compound was synthesized through a multi-step reaction involving pyrazolo[1,5-a]pyrimidine derivatives.
  • Biological Evaluation : The synthesized compounds were tested for their kinase inhibitory activity and anticancer properties against various cell lines.

The results indicated that modifications to the pyrazolo[1,5-a]pyrimidine scaffold could enhance biological activity, emphasizing structure-activity relationships (SAR) in drug design .

Summary of Findings

The biological activity of this compound showcases its potential as a therapeutic agent in oncology. Its selective inhibition of key kinases involved in cancer progression presents opportunities for further development as an anticancer drug. Continued research into its mechanisms and efficacy will be crucial for understanding its full therapeutic potential.

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